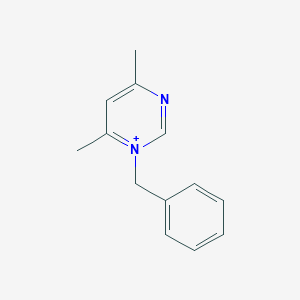

1-Benzyl-4,6-dimethylpyrimidin-1-ium

Descripción

1-Benzyl-4,6-dimethylpyrimidin-1-ium is a pyrimidinium-based ionic compound characterized by a positively charged nitrogen atom in the pyrimidine ring, substituted with a benzyl group at the 1-position and methyl groups at the 4- and 6-positions. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, coordination chemistry, and materials science. The benzyl group enhances lipophilicity, while the methyl substituents influence ring stability and reactivity. Although direct crystallographic data for this compound are absent in the provided evidence, tools like SHELX and ORTEP (commonly used for small-molecule structure determination ) would likely be employed to analyze its geometry and intermolecular interactions.

Propiedades

Fórmula molecular |

C13H15N2+ |

|---|---|

Peso molecular |

199.27g/mol |

Nombre IUPAC |

1-benzyl-4,6-dimethylpyrimidin-1-ium |

InChI |

InChI=1S/C13H15N2/c1-11-8-12(2)15(10-14-11)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3/q+1 |

Clave InChI |

BSUZHXIGTHFMBO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=[N+](C=N1)CC2=CC=CC=C2)C |

SMILES canónico |

CC1=CC(=[N+](C=N1)CC2=CC=CC=C2)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine

- Structure: Features a neutral 4,6-dimethylpyrimidine core with an ethyl-aminophenyl substituent at the 2-position.

- Key Differences: Unlike the pyrimidinium ion, this compound lacks a positive charge, reducing its ionic character.

- Implications : The absence of a benzyl group and ionic charge may result in lower lipophilicity compared to 1-Benzyl-4,6-dimethylpyrimidin-1-ium.

1-Benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde

- Structure : Contains an indole ring substituted with benzyl and dimethoxy groups.

- Key Differences: The indole core is aromatic but lacks the pyrimidinium’s charge, altering electronic properties.

- Implications : The indole system may exhibit stronger π-π stacking interactions compared to the pyrimidinium ion, influencing solid-state packing and solubility.

1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride

- Structure : A saturated piperidine ring with benzyl and dimethyl substituents, protonated as a dihydrochloride salt.

- Key Differences: The non-aromatic piperidine ring lacks conjugation, reducing rigidity. The dihydrochloride form introduces ionic character but differs from the pyrimidinium’s localized charge .

- Implications : The saturated ring may confer greater flexibility, impacting binding interactions in biological systems.

Benzyl-Substituted Ionic Liquids (e.g., [BzMIM]Cl)

- Structure : Imidazolium-based ionic liquids with benzyl substituents.

- Key Differences : The imidazolium core has two nitrogen atoms, creating a delocalized charge, whereas the pyrimidinium ion has a single localized charge.

- Implications : Delocalized charges in imidazolium salts typically lower melting points and increase thermal stability compared to pyrimidinium analogs .

Comparative Analysis of Physical and Chemical Properties

| Property | 1-Benzyl-4,6-dimethylpyrimidin-1-ium | N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine | 1-Benzyl-4,6-dimethoxyindole-3-carbaldehyde | [BzMIM]Cl |

|---|---|---|---|---|

| Core Structure | Pyrimidinium | Pyrimidine | Indole | Imidazolium |

| Charge | +1 | Neutral | Neutral | +1 |

| Key Substituents | 1-Benzyl, 4,6-dimethyl | 2-Ethyl-aminophenyl, 4,6-dimethyl | 1-Benzyl, 4,6-dimethoxy | 1-Benzyl |

| Lipophilicity | High (benzyl group) | Moderate | High (benzyl, dimethoxy) | Moderate |

| Thermal Stability | Moderate (localized charge) | High (neutral) | Moderate | High (delocalized charge) |

| Solubility | Polar aprotic solvents | Polar solvents (H-bonding) | Chloroform, DCM | Water, alcohols |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.